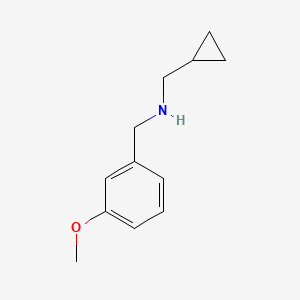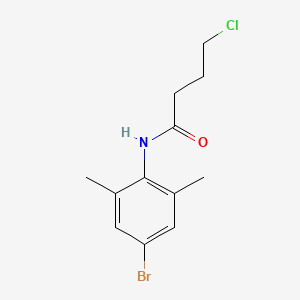
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a triazole ring and a difluorophenyl group
Synthetic Routes and Reaction Conditions:
Huisgen Cycloaddition: This method involves the [3+2] cycloaddition of azides and alkynes, typically using copper(I) catalysis. The reaction conditions include a solvent such as dimethylformamide (DMF) or water, and a temperature range of 60-100°C.
Click Chemistry: Another approach is click chemistry, which is a modular and wide-ranging synthetic strategy. It involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods:
Batch Production: In an industrial setting, batch production methods are often employed. This involves the controlled addition of reactants in a reactor vessel, followed by heating and stirring to ensure complete reaction.
Continuous Flow Chemistry: This method involves the continuous flow of reactants through a reactor where the reaction takes place. It offers advantages in terms of scalability and control over reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the fluorine atoms, typically using nucleophiles such as Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and acetic acid (CH₃COOH) are commonly used reagents.
Reduction: LiAlH₄, NaBH₄, and ethanol (C₂H₅OH) are typical reagents.
Substitution: Grignard reagents (RMgX) and tetrahydrofuran (THF) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols and amines are typically formed.
Substitution: Various substituted phenyl compounds can be produced.
科学的研究の応用
Chemistry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The compound exerts its effects through interactions with molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound's binding affinity and selectivity.
類似化合物との比較
1-(3,4-Difluorophenyl)propan-1-one: This compound has a similar difluorophenyl group but lacks the triazole ring.
2-Chloro-1-(3,4-difluorophenyl)ethanone: This compound has a chloro group instead of the carboxylic acid group.
Uniqueness:
The presence of the triazole ring in 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid provides unique chemical properties and reactivity compared to similar compounds.
The difluorophenyl group enhances the compound's binding affinity and selectivity, making it more effective in biological and pharmaceutical applications.
特性
IUPAC Name |
1-(3,4-difluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLHPAYIZDVIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)
![Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B1414717.png)

![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)
amine](/img/structure/B1414723.png)
![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)
![Methyl 2-[(2-methoxyethyl)amino]acetate](/img/structure/B1414726.png)
![(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B1414727.png)

![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)
amine](/img/structure/B1414733.png)
![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)


